![molecular formula C13H8F3NO2 B3043635 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde CAS No. 887979-25-1](/img/structure/B3043635.png)

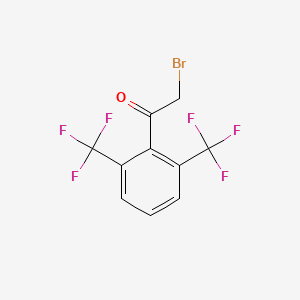

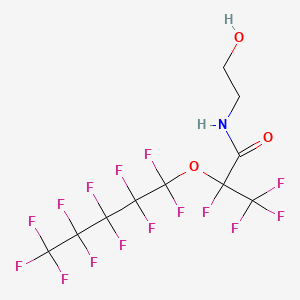

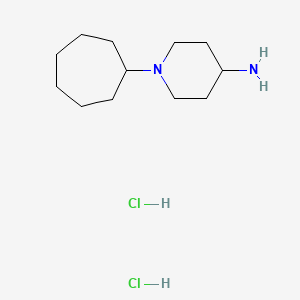

6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde

Overview

Description

6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is an organic compound . It is related to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Physical And Chemical Properties Analysis

6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is a solid at room temperature . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Electrochromic Devices

Compounds containing the 4-(Trifluoromethoxy)phenyl fragment have been used in the development of electrochromic devices . These devices change their color when exposed to electric fields. Specifically, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .

2. Inhibitors of Human Soluble Epoxide Hydrolase A series of N,N′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized . These compounds are promising as inhibitors of human soluble epoxide hydrolase . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators that perform biological functions including regulation of blood pressure and inflammation.

3. Fluorescent Photoinduced Electron Transfer (PET) Chemosensors 4-(Trifluoromethyl)phenyl isocyanate, which is structurally similar to 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde, has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These chemosensors are used to detect changes in the electron transfer properties of molecules, which can be useful in various fields such as environmental monitoring and medical diagnostics.

Anionic Sensors

The compound 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, which contains a 4-(trifluoromethoxy)phenyl fragment, has been synthesized and used as an amidourea-based sensor for anions . Anion sensors are important tools in environmental monitoring and biological research.

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde are currently unknown .

Mode of Action

As a research chemical, it may interact with various biological targets, but these interactions and their resulting changes are yet to be determined .

Pharmacokinetics

Its impact on bioavailability is therefore unknown .

Result of Action

As a research chemical, its effects at the molecular and cellular level are yet to be fully explored .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .

properties

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-6-4-9(5-7-11)12-3-1-2-10(8-18)17-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSINARBOMHTZKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

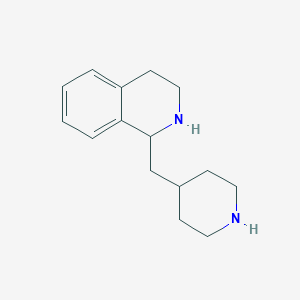

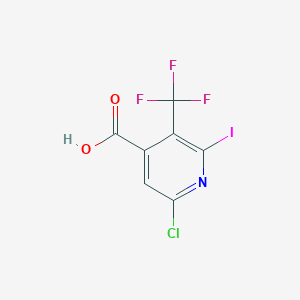

![[1-(2-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3043553.png)

![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)